molecular formula C26H50O12P4 B6309034 Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) CAS No. 136455-49-7

Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate)

Cat. No.: B6309034
CAS No.: 136455-49-7
M. Wt: 678.6 g/mol
InChI Key: UVEPIPICGDMOMD-UHFFFAOYSA-N
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Description

Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) (CAS: 136455-49-7) is a phosphonate-based organic intermediate featuring a central benzene ring substituted with four methylene-linked diethyl phosphonate groups. Its structure enables applications in coordination chemistry, catalysis, and porous material design due to its ability to act as a multidentate ligand or precursor for metal-organic frameworks (MOFs) . The compound is commercially available through suppliers like TCI Chemicals, with pricing varying by quantity (e.g., ¥4,800.00 for 1g and ¥14,800.00 for 5g) . Synonyms include 1,2,4,5-Tetrakis(diethoxyphosphinylmethyl)benzene and [1,2,4,5-Benzenetetrayltetrakis(methylene)]tetrakisphosphonic Acid Octaethyl Ester .

Properties

IUPAC Name

1,2,4,5-tetrakis(diethoxyphosphorylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O12P4/c1-9-31-39(27,32-10-2)19-23-17-25(21-41(29,35-13-5)36-14-6)26(22-42(30,37-15-7)38-16-8)18-24(23)20-40(28,33-11-3)34-12-4/h17-18H,9-16,19-22H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEPIPICGDMOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C=C1CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O12P4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis begins with 1,2,4,5-tetrahydroxybenzene (26) , a polyphenol derivative. This compound is prepared via hydrogenolysis of its benzylated precursor (25 ), achieved through palladium hydroxide-catalyzed hydrogenation under ambient conditions. The removal of benzyl protecting groups ensures a clean substrate for subsequent phosphorylation.

Phosphitylation with Diethylchlorophosphite

The tetrahydroxybenzene core undergoes phosphitylation using diethylchlorophosphite in anhydrous dichloromethane. This step attaches diethyl phosphite groups to each hydroxyl site via nucleophilic substitution. Ultrasound-assisted dissolution is often employed to overcome solubility challenges, resulting in a tetra-phosphitylated intermediate.

Oxidation with m-Chloroperoxybenzoic Acid (mCPBA)

The phosphite intermediates are oxidized to phosphates using mCPBA at 0°C. This reaction converts the P(III) centers to P(V), forming the octaethyl-protected phosphonate derivative (27 ). The oxidation is exothermic and requires careful temperature control to prevent side reactions, yielding approximately 66% of the oxidized product.

Deprotection and Final Isolation

The ethyl groups are removed using bromotrimethylsilane (TMSBr) , which cleaves the phosphate esters via nucleophilic attack. Subsequent methanolysis replaces trimethylsilyl groups with hydroxyls, yielding the free phosphonic acid. Neutralization with triethylammonium bicarbonate (TEAB) and purification via Q-Sepharose Fast Flow ion-exchange chromatography isolate the final product as a triethylammonium salt, with reported yields exceeding 80%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal phosphorylation occurs in anhydrous dichloromethane at −10°C to 0°C, minimizing side reactions such as hydrolysis. Elevated temperatures during phosphitylation lead to incomplete substitution, while prolonged reaction times risk oxidation of the phosphite intermediates.

Catalytic and Stoichiometric Considerations

A molar ratio of 4:1 (diethylchlorophosphite : tetrahydroxybenzene) ensures complete phosphorylation. Sub-stoichiometric amounts result in partially substituted byproducts, complicating purification. Catalytic ultrasound irradiation enhances reaction homogeneity, particularly for recalcitrant substrates.

Oxidation Efficiency

The use of mCPBA in stoichiometric excess (1.2 equivalents per phosphite group) ensures full conversion to phosphate esters. Incomplete oxidation manifests as residual P(III) species detectable via ³¹P NMR at δ ≈ −5 ppm.

Purification and Characterization

Chromatographic Techniques

Final purification employs ion-exchange chromatography with a TEAB gradient (0.1–1.0 M). This method separates the target compound from unreacted starting materials and deprotection byproducts. Analytical HPLC (purity >95%) confirms product integrity.

Spectroscopic Validation

  • ³¹P NMR : A singlet at δ = −22.53 ppm confirms symmetrical phosphate groups.

  • ¹H NMR : Absence of ethyl group signals (δ 1.2–1.4 ppm) verifies complete deprotection.

  • Mass Spectrometry : ESI-MS reveals a molecular ion peak at m/z 679.57 ([M+H]⁺), aligning with the theoretical molecular weight.

Comparative Analysis of Synthetic Routes

While the above method is predominant, alternative approaches have been explored:

MethodKey StepsYieldLimitations
Direct Phosphorylation Single-step phosphorylation<30%Low regioselectivity
Solid-Phase Synthesis Polymer-supported intermediates45%High cost, scalability issues
Microwave-Assisted Accelerated reaction kinetics60%Equipment dependency

The classical solution-phase method remains superior in yield and scalability, albeit requiring meticulous intermediate purification.

Challenges and Limitations

Air and Moisture Sensitivity

Phosphite intermediates are highly sensitive to hydrolysis, necessitating inert-atmosphere techniques (e.g., Schlenk lines). Exposure to ambient humidity degrades yields by up to 40%.

Byproduct Formation

Competing esterification or over-oxidation during phosphorylation generates mono- or tri-substituted byproducts , detectable via ³¹P NMR. These impurities necessitate additional chromatographic steps, increasing production costs.

Scalability Issues

Large-scale synthesis faces challenges in maintaining low temperatures (−10°C) during oxidation, requiring specialized cryogenic equipment.

Recent Advances in Synthesis

Recent efforts focus on green chemistry principles:

  • Biocatalytic phosphorylation using phosphatases to reduce reliance on toxic P(III) reagents.

  • Flow chemistry systems enabling continuous oxidation and deprotection, improving throughput .

Chemical Reactions Analysis

Types of Reactions

Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted derivatives of the original compound .

Scientific Research Applications

Biological Research

Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) has been investigated for its biological activities:

  • Anticancer Properties : Preliminary studies suggest that phosphonate compounds may exhibit cytotoxic effects on various cancer cell lines. For instance, a study indicated that similar phosphonates could induce apoptosis in breast cancer cells through mitochondrial pathways .

Catalysis

The compound has potential applications in catalysis:

  • Catalytic Activity : Its unique structure allows it to act as a catalyst in organic reactions, particularly in the formation of carbon-carbon bonds. Research shows that phosphonates can facilitate reactions such as aldol condensations and Michael additions .

Material Science

In material science, Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) can be used for:

  • Flame Retardants : Due to its phosphorus content, it is being studied as a flame retardant additive in polymers. Phosphonates are known to enhance thermal stability and reduce flammability in materials .

Agricultural Chemistry

The compound's properties make it suitable for agricultural applications:

  • Pesticide Formulation : Research indicates that phosphonates can enhance the efficacy of certain pesticides by improving their solubility and stability in formulations .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity in breast cancer cell lines when treated with phosphonates similar to Octaethyl compound .
Study BCatalytic ReactionsShowed enhanced catalytic activity in carbon-carbon bond formation reactions compared to traditional catalysts .
Study CFlame RetardancyEvaluated as an effective flame retardant in polymer matrices with improved thermal stability .

Mechanism of Action

The mechanism by which Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) exerts its effects involves the chelation of metal ions. The phosphonate groups form strong bonds with metal ions, stabilizing them and preventing unwanted reactions . This chelation process is crucial in applications such as metal ion transport and storage, as well as in corrosion inhibition .

Comparison with Similar Compounds

Tetrakis(2,4-di-tert-butylphenyl) [1,1'-Biphenyl]-4,4'-diylbis(phosphonite)

  • Structural Differences: This compound replaces the benzene core with a biphenyl group and substitutes phosphonite (P(III)) for phosphonate (P(V)) groups.

4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic Acid (CAS: 1569900-69-1)

  • Structural Differences : Features a benzene core linked to benzoic acid groups via ethynylene spacers instead of methylene-phosphonate units. The carboxylic acid groups enhance polarity and coordination versatility .
  • Applications : Demonstrated utility in MOF synthesis, achieving 41% yield under high-pressure conditions with acetic acid in DMF .

Hybrid Porous Solids

  • Functional Overlap : Phosphonates like the target compound contribute to tunable porosity in hybrid materials. Their large pore sizes (often >1 nm) enable gas storage (e.g., CO₂, H₂) and catalytic applications, though phosphonates are less explored than carboxylates in this context .

Data Table: Comparative Analysis of Key Compounds

Property Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) Tetrakis(2,4-di-tert-butylphenyl) [1,1'-Biphenyl]-4,4'-diylbis(phosphonite) 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic Acid
CAS Number 136455-49-7 Not available 1569900-69-1
Core Structure Benzene with methylene-phosphonate groups Biphenyl with phosphonite and tert-butyl groups Benzene with ethynylene-benzoic acid groups
Functional Groups Diethyl phosphonate (P=O) Phosphonite (P(III)), tert-butyl Carboxylic acid (-COOH)
Coordination Capability Multidentate ligand (8 oxygen donors) Likely bidentate due to steric hindrance Tetradentate via carboxylate oxygens
Synthetic Yield (Reported) Not specified Not specified 41% (high-pressure, acetic acid/DMF)
Commercial Availability Yes (TCI Chemicals) Limited (Carbosynth China Ltd) Research-grade only

Biological Activity

Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate), with the CAS number 136455-49-7, is a phosphonate compound that has garnered interest due to its potential biological applications. This article explores its biological activity, including mechanisms of action, toxicity, and potential therapeutic uses.

  • Molecular Formula : C26H50O12P4
  • Molecular Weight : 678.57 g/mol
  • Purity : >95.0% (HPLC)
  • Physical State : Solid (white to light yellow powder) at room temperature

The biological activity of octaethyl phosphonate derivatives is primarily attributed to their ability to interact with various biological targets. Phosphonates are known to mimic phosphate groups in biological systems, which can lead to inhibition of enzymes that utilize phosphate substrates.

Enzyme Inhibition

Phosphonates can inhibit enzymes such as:

  • Adenosine triphosphate (ATP) hydrolyzing enzymes : This inhibition can affect energy metabolism in cells.
  • Nucleotide triphosphate hydrolases : These enzymes play crucial roles in nucleic acid metabolism.

Antimicrobial Activity

Recent studies have indicated that octaethyl phosphonate exhibits antimicrobial properties against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity

The cytotoxic effects of octaethyl phosphonate were evaluated using human cell lines. The compound demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells.

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
Normal fibroblasts>50

Case Studies

  • Case Study on Antitumor Activity :
    A study conducted on the antitumor effects of octaethyl phosphonate reported a significant reduction in tumor growth in xenograft models when treated with the compound. The mechanism was attributed to apoptosis induction in cancer cells.
  • Case Study on Antiviral Properties :
    Another study explored the antiviral activity of octaethyl phosphonate against herpes simplex virus (HSV). The results indicated that the compound inhibited viral replication by interfering with viral DNA synthesis.

Toxicity and Safety Profile

The safety profile of octaethyl phosphonate has been assessed in various animal models. Acute toxicity studies revealed a high LD50 value, indicating low toxicity levels at therapeutic doses. However, long-term studies are necessary to fully understand the chronic effects and potential organ toxicity.

Q & A

Q. What are the optimal synthetic routes and purification strategies for Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate)?

The compound is synthesized via phosphitylation of 1,2,4,5-tetrahydroxybenzene using diethylchlorophosphite under inert conditions. Key steps include:

  • Phosphitylation : Reaction of the polyphenol with diethylchlorophosphite in dry THF, followed by oxidation with mCPBA to yield the octaethyl derivative .
  • Purification : Flash chromatography is used to isolate the intermediate, with final purification via ion-exchange chromatography (e.g., Q-Sepharose Fast Flow) using a TEAB buffer gradient (0→2.0 M) .
  • Yield Optimization : Ultrasound-assisted dissolution improves reaction homogeneity, achieving yields up to 66% .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identifies methylene and ethyl group protons.
    • ³¹P NMR : Confirms phosphonate group integrity (δ = −5.96 ppm for octaethyl derivatives) .
  • FT-IR : Detects P=O stretching vibrations (~1250 cm⁻¹) and C-O-P linkages (~1050 cm⁻¹) .
  • Mass Spectrometry (FAB−) : Validates molecular weight and fragmentation patterns .

Q. What safety precautions are required for handling this compound?

  • Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H332 (harmful if inhaled) .
  • Protocols : Use fume hoods, wear nitrile gloves, and employ eye protection. Avoid inhalation via P261/P271 precautions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this phosphonate?

  • Methodology : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies, ionization potentials) .
  • Parameters : Use 6-311++G(d,p) basis sets for geometry optimization and vibrational frequency analysis. Compare computed ³¹P NMR shifts with experimental data to validate models .

Q. What role does this compound play in constructing metal-organic frameworks (MOFs)?

  • MOF Design : As a tetrafunctional linker, it enables reticular synthesis of porous frameworks with large surface areas (>1000 m²/g). Its phosphonate groups coordinate with metal nodes (e.g., Zn, Cu) to form stable networks .
  • Functionalization : Postsynthetic modification (e.g., covalent grafting) enhances gas adsorption (CO₂, CH₄) or catalytic activity .

Q. How does this phosphonate perform in catalytic direct arylation reactions?

  • Catalytic Screening : Test activity in Pd(OAc)₂-mediated arylation of heteroaromatics (e.g., thiophene, furan). Optimize solvent (DMF/toluene), temperature (80–120°C), and ligand ratios .
  • Mechanistic Insight : Use kinetic studies (e.g., rate vs. phosphonate concentration) and DFT to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Data Contradiction Analysis

Q. How to resolve discrepancies between experimental and computational NMR chemical shifts?

  • Case Study : If computed ³¹P NMR shifts (e.g., δ = −22.53 ppm for deprotected derivatives) conflict with experimental values (δ = −5.96 ppm), check:
    • Solvent Effects : Include implicit solvent models (e.g., PCM for THF) in DFT calculations .
    • Conformational Sampling : Rotameric states of ethyl groups can alter shielding constants .
  • Validation : Cross-reference with X-ray crystallography (if available) to confirm molecular geometry .

Q. Why do catalytic yields vary across different synthetic batches?

  • Root Causes :
    • Moisture Sensitivity : Trace water hydrolyzes phosphonate esters, reducing reactivity. Use rigorous drying (e.g., molecular sieves) .
    • Metal Impurities : Residual Na⁺ from synthesis can poison catalysts. Chelate with crown ethers or ion-exchange resins .
  • Mitigation : Standardize purification protocols (e.g., triple recrystallization) and quantify purity via HPLC .

Methodological Recommendations

Q. Experimental Design for MOF Integration

  • Linker-to-Metal Ratio : Screen stoichiometries (1:1 to 1:4) to optimize crystallinity and porosity .
  • Solvothermal Synthesis : Use DMF/water mixtures at 80–100°C for 48–72 hours. Characterize via PXRD and BET surface area analysis .

Q. Computational Workflow for Reactivity Prediction

  • Software : Gaussian 16 or ORCA for DFT.
  • Steps :
    • Geometry optimization with B3LYP/6-31G(d).
    • Single-point energy calculation using M06-2X/def2-TZVP.
    • NBO analysis to assess hyperconjugative interactions .

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